molecular formula C9H13FN2 B13049454 (1S)-1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine

(1S)-1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine

Cat. No.: B13049454
M. Wt: 168.21 g/mol
InChI Key: FJCPOTWIKINTJF-SECBINFHSA-N
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Description

(1S)-1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzaldehyde and (S)-1-phenylethylamine.

    Reductive Amination: The key step involves the reductive amination of 2-fluoro-5-methylbenzaldehyde with (S)-1-phenylethylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine: Similar structure but with a different position of the methyl group.

    (1S)-1-(2-Fluoro-5-chlorophenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of a methyl group.

    (1S)-1-(2-Fluoro-5-methylphenyl)propane-1,2-diamine: Similar structure but with a propane backbone instead of ethane.

Uniqueness

(1S)-1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both fluorine and methyl groups on the phenyl ring can enhance its lipophilicity and binding affinity in medicinal applications.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

(1S)-1-(2-fluoro-5-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

FJCPOTWIKINTJF-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@@H](CN)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CN)N

Origin of Product

United States

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